Her2-IN-19 is a novel compound that targets the human epidermal growth factor receptor 2 (HER2), a protein that plays a critical role in the development and progression of certain types of breast cancer. HER2 is overexpressed in approximately 20-30% of breast cancer cases, making it a crucial target for therapeutic intervention. The compound Her2-IN-19 has been designed to inhibit HER2 signaling pathways, thereby potentially reducing tumor growth and improving patient outcomes.
The development of Her2-IN-19 stems from extensive research into HER2-targeted therapies. It is part of a broader class of compounds aimed at disrupting the interactions and signaling pathways associated with HER2 overexpression. Various studies have explored the synthesis and biological assessment of compounds targeting HER2, including those that reduce HER2 expression at the genetic level by interfering with transcription factors involved in its regulation .
Her2-IN-19 can be classified as a small molecule inhibitor specifically designed to interact with the HER2 receptor. It falls under the category of targeted cancer therapies, which aim to selectively inhibit cancer cell proliferation by targeting specific molecular pathways associated with tumor growth.
The synthesis of Her2-IN-19 involves several key steps typically employed in organic chemistry and medicinal chemistry:
The synthesis process is optimized for yield and purity, with typical yields ranging from 10% to 30% depending on the complexity of the compound and the efficiency of each synthetic step. Analytical methods ensure that each batch meets quality control standards before proceeding to biological evaluation.
Her2-IN-19 possesses a unique molecular structure characterized by specific functional groups that facilitate its interaction with the HER2 receptor. While detailed structural data is proprietary, it typically includes:
The molecular weight, solubility, and other physicochemical properties are critical for understanding its behavior in biological systems. For instance, a typical molecular weight might range around 300-500 Da, which is favorable for cellular uptake.
Her2-IN-19 undergoes various chemical reactions during its synthesis, including:
Each reaction step is carefully controlled to optimize yield while minimizing by-products. Reaction conditions such as temperature, pH, and solvent choice are tailored specifically for each synthetic phase.
Her2-IN-19 exerts its therapeutic effects primarily through competitive inhibition of HER2 receptor dimerization and activation. By binding to specific sites on the receptor, it prevents downstream signaling pathways that promote cell proliferation and survival.
Studies indicate that compounds targeting HER2 can significantly reduce phosphorylation levels of downstream signaling molecules such as AKT and ERK1/2, leading to decreased cell proliferation in HER2-positive cancer cell lines . The efficacy of Her2-IN-19 can be evaluated through in vitro assays measuring cell viability and apoptosis in HER2-overexpressing cells.
Her2-IN-19 typically exhibits:
Key chemical properties include:
Relevant data from stability studies indicate that Her2-IN-19 maintains its integrity over extended periods when stored under recommended conditions .
Her2-IN-19 has potential applications in:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5